molecular formula C9H5F5O2 B2712493 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid CAS No. 2248362-02-7

2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2712493
CAS No.: 2248362-02-7
M. Wt: 240.129
InChI Key: IOYFESPFASDOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid: is an organic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer difluoromethyl groups to specific sites on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups enhance the stability and reactivity of the resulting compounds .

Biology and Medicine: The compound’s fluorinated groups can improve the bioavailability and metabolic stability of pharmaceuticals. It is often used in drug discovery and development to create new therapeutic agents with enhanced properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, in pharmaceuticals, these groups can enhance the compound’s ability to interact with enzymes or receptors, leading to desired therapeutic effects .

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(9(12,13)14)3-6(5)8(15)16/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYFESPFASDOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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